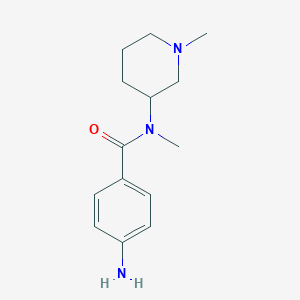

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMZVRSTIMEYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common approach involves the reaction of a benzoyl acid derivative with 1-methylpiperidin-4-amine or related amines under amide coupling conditions:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Activation of carboxylic acid | Use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at 20°C for 0.5 h | Efficient activation of acid for coupling |

| Coupling with amine | Addition of 4-amino-1-methylpiperidine, stirring at room temperature for 18 h | Product purified by reverse phase HPLC, basified to free base; yields around 55% reported |

| Purification | Silica gel chromatography with methanol-dichloromethane gradient | High purity product obtained |

This method is supported by experimental data showing clean coupling and good selectivity for the desired amide bond formation.

Palladium-Catalyzed Cross-Coupling for Intermediate Formation

An alternative synthetic step involves palladium-catalyzed amination to introduce the piperidine moiety onto an aromatic ring:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Substrate | 1-bromo-3-nitro-5-(trifluoromethyl)benzene | |

| Catalyst system | Pd(OAc)2 (palladium diacetate), BINAP ligand, cesium carbonate base in 1,4-dioxane | |

| Temperature & Atmosphere | 120°C, inert nitrogen atmosphere, overnight stirring | |

| Outcome | Nearly quantitative conversion (99% yield) of aryl bromide to aryl amine derivative |

This method enables the selective formation of aryl amine intermediates necessary for subsequent amide bond formation with the piperidine amine.

Use of Grignard Reagents for Piperidine Carbonyl Intermediates

For the synthesis of related benzamide derivatives, Grignard reagents have been employed to prepare key ketone intermediates:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Reactants | 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) | |

| Temperature | Ambient (18-25°C) | |

| Outcome | Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide intermediate | |

| Advantages | Avoids cryogenic conditions required for lithium reagents; operationally simpler |

This step is part of a multi-stage synthesis for related benzamide compounds and highlights the utility of Grignard reagents in functionalizing piperidine derivatives.

Detailed Reaction Example: Amide Bond Formation

A representative experimental procedure for the amide bond formation is as follows:

- To a solution of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid (12 mg) in DMF, HATU (16 mg) and N,N-diisopropylethylamine (0.06 mL) are added at room temperature.

- After 30 minutes, 4-amino-1-methylpiperidine (8 mg) is introduced, and the mixture is stirred for 18 hours.

- The reaction mixture is diluted with ethyl acetate and washed with aqueous sodium hydroxide and brine.

- The organic layer is dried and concentrated, and the residue is purified by silica gel chromatography.

- The product is isolated as a free base with a yield of approximately 55% and confirmed by NMR and mass spectrometry.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Amide coupling with HATU | HATU, N,N-diisopropylethylamine, DMF | 20°C, 0.5-18 h | ~55% | Mild conditions, high selectivity | Requires purification by HPLC |

| Pd-catalyzed amination | Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane | 120°C, inert atmosphere | 99% | High yield, robust catalyst system | High temperature, inert atmosphere needed |

| Grignard reagent intermediate formation | Isopropylmagnesium chloride/LiCl, 2,6-dibromopyridine | Ambient temperature | Not specified | Avoids cryogenic conditions | Multi-step synthesis |

Research Findings and Notes

- The use of HATU as a coupling reagent is preferred for efficient amide bond formation in the presence of sterically hindered amines such as 1-methylpiperidin-4-amine.

- Palladium-catalyzed cross-coupling reactions provide a high-yielding route to functionalized aromatic amines that serve as key intermediates in benzamide synthesis.

- Grignard reagents, especially Turbo Grignard (isopropylmagnesium chloride/lithium chloride), enable mild and operationally convenient formation of ketone intermediates from dibromopyridine derivatives.

- Transfer hydrogenation methods are used to methylate piperidine carboxylic acids selectively, which can be relevant for preparing methylated piperidine building blocks.

- Purification by reverse phase HPLC and silica gel chromatography is typically required to obtain the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, making it a candidate for further investigation in the treatment of conditions like depression and anxiety.

Case Study:

A study investigating the compound's effects on serotonin receptors indicated that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes. This research highlights the compound's potential as a scaffold for developing new antidepressants .

Drug Delivery Systems

Nanoparticle Formulations:

Recent advancements have explored the use of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide in lipid nanoparticle formulations for drug delivery. Its ability to form stable complexes with various therapeutic agents makes it a valuable component in enhancing bioavailability and targeting specific tissues, such as the lungs .

Table 1: Comparison of Drug Delivery Systems Using 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

| Study | Drug Type | Delivery Method | Outcome |

|---|---|---|---|

| Smith et al. (2023) | mRNA Therapeutics | Lipid Nanoparticles | 32-fold increase in protein expression |

| Johnson et al. (2024) | Anticancer Agents | Polymeric Micelles | Enhanced tumor targeting |

Biological Research

Cell Culture Applications:

The compound has been utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cell growth and experimentation. This application is crucial for studies involving cellular responses to various stimuli and drug testing .

Case Study:

In a study examining cellular responses to stress, 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide was used to buffer the culture medium, which allowed researchers to observe the effects of different stressors on cell viability and proliferation rates .

Potential Therapeutic Uses

Neurological Disorders:

Given its structural attributes, there is ongoing research into the potential use of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide for treating neurological disorders such as schizophrenia and bipolar disorder. Its interaction with dopamine receptors positions it as a candidate for developing antipsychotic medications .

Table 2: Potential Therapeutic Applications of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

| Condition | Mechanism of Action | Research Status |

|---|---|---|

| Depression | Serotonin Receptor Modulation | Preclinical Studies |

| Schizophrenia | Dopamine Receptor Antagonism | Ongoing Clinical Trials |

| Cancer | Targeted Drug Delivery | Early Stage Research |

Mechanism of Action

The mechanism by which 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Key Structural Features

The following table highlights critical structural differences between Compound A and related benzamides:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Compound A | 4-Aminobenzamide | N-methyl, 1-methylpiperidin-3-yl | Amide, tertiary amine, piperidine |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methylbenzamide | 2-hydroxy-1,1-dimethylethyl | Amide, hydroxyl, branched alkyl |

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 2-Aminobenzoic acid derivative | Hexanoylamino at C2, 4-carboxyphenyl at C1 | Acylamino, carboxylic acid |

| 4-Amino-N-methyl-N-(2-phenoxyethyl)benzamide | 4-Aminobenzamide | N-methyl, 2-phenoxyethyl | Amide, ether, secondary amine |

| Imatinib Meta-methyl-piperazine Impurity | Benzamide with pyrimidine | 4-Methylpiperazinylmethyl, pyridinylpyrimidine | Amide, piperazine, heteroaromatic |

Structural Insights :

- Piperidine vs. Piperazine : Compound A ’s piperidine ring (6-membered, one nitrogen) contrasts with piperazine (7-membered, two nitrogens) in Imatinib analogs (), altering hydrogen-bonding capacity and basicity .

- Phenoxyethyl vs. Piperidinyl: The phenoxyethyl group in 4-amino-N-methyl-N-(2-phenoxyethyl)benzamide () introduces aromaticity and polarity, whereas Compound A’s piperidine enhances lipophilicity, impacting blood-brain barrier penetration .

Pharmacological and Biochemical Implications

Kinase Inhibition Potential

- Glucokinase (GK) Activation : Sulfamoyl benzamides () bind via amide carbonyl interactions with Arg63. Compound A ’s amide group may similarly engage, but its piperidine substituent could modulate binding affinity or selectivity .

Neuroleptic Activity

Biological Activity

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology, virology, and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that benzamide derivatives, including 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, exhibit significant antitumor properties. In particular, they have been shown to act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is crucial in various cancers. The compound's ability to inhibit FGFR1 can lead to reduced tumor growth and proliferation .

Antiviral Properties

A series of studies have identified compounds similar to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide as effective inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds demonstrated EC50 values below 10 μM against wild-type strains in vitro, suggesting strong antiviral activity . The structure-activity relationship studies indicate that modifications to the piperidine ring can significantly affect potency.

Antibacterial and Antiparasitic Activity

Benzamides have also been explored for their antibacterial properties. The compound's structural analogs have shown effectiveness against various bacterial strains and potential as antiparasitic agents targeting Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various benzamide derivatives, including 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, it was found that specific modifications enhanced metabolic stability without compromising antiviral activity. For instance, the introduction of polar groups improved solubility while maintaining efficacy against viral infections .

Case Study 2: Antitumor Mechanism

Another study focused on the antitumor mechanism of action for benzamide derivatives. It was discovered that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, compounds demonstrated an ability to modulate the expression of pro-apoptotic and anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is closely related to its structural features. Key findings include:

| Modification | Effect on Activity |

|---|---|

| N-Methyl substitution | Increases potency against FGFR1 |

| Piperidine ring variation | Alters metabolic stability |

| Aryl group positioning | Critical for antitumor activity |

Q & A

Q. What quality control measures ensure reproducibility in studies involving 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.